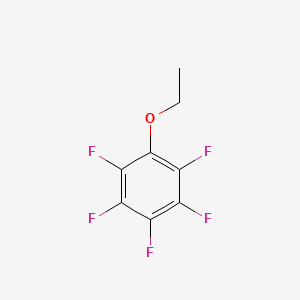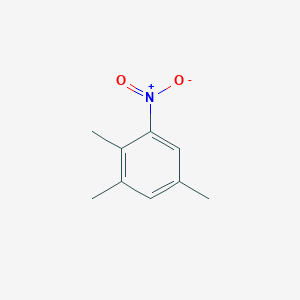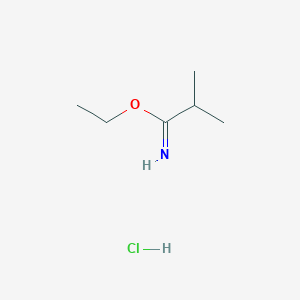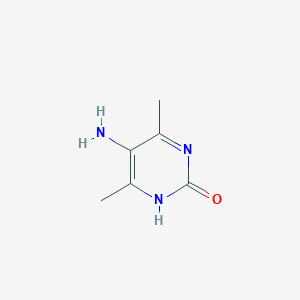
2-氯-5-碘噻吩
描述
2-Chloro-5-iodothiophene: is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered rings containing one sulfur atom. The presence of chlorine and iodine substituents on the thiophene ring makes 2-Chloro-5-iodothiophene a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.
科学研究应用
2-Chloro-5-iodothiophene has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules that can interact with biological targets, such as enzymes or receptors.
Medicine: It is a precursor in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Industry: The compound is utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
作用机制
Target of Action
2-Chloro-5-iodothiophene is a type of thiophene, a heterocycle that incorporates a sulfur atom . Thiophenes are known to react with electrophiles , suggesting that the primary targets of 2-Chloro-5-iodothiophene are likely to be biological molecules with electrophilic properties.
Mode of Action
The mode of action of 2-Chloro-5-iodothiophene involves electrophilic substitution . Thiophenes, including 2-Chloro-5-iodothiophene, can easily react with electrophiles due to the presence of a sulfur atom that contributes two π electrons to the aromatic sextet . This interaction results in the substitution of the electrophile on the thiophene ring .
Biochemical Pathways
It’s known that thiophenes can undergo various reactions, including nucleophilic, electrophilic, and radical reactions . These reactions can lead to the functionalization of thiophenes, which can affect various biochemical pathways depending on the nature of the electrophile involved .
Pharmacokinetics
It’s known that the compound has a high gastrointestinal absorption and is bbb permeant . These properties suggest that 2-Chloro-5-iodothiophene may have good bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-5-iodothiophene. For instance, the presence of other electrophiles in the environment could compete with 2-Chloro-5-iodothiophene for reaction with targets . Additionally, factors such as pH and temperature could potentially affect the stability and reactivity of 2-Chloro-5-iodothiophene.
生化分析
Biochemical Properties
2-Chloro-5-iodothiophene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the binding of 2-Chloro-5-iodothiophene to the active site of the enzyme, potentially inhibiting or modifying its activity. Additionally, this compound may interact with other biomolecules such as nucleic acids, influencing their stability and function .
Cellular Effects
The effects of 2-Chloro-5-iodothiophene on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving oxidative stress and inflammatory responses . This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function. For example, 2-Chloro-5-iodothiophene may induce the expression of detoxifying enzymes, thereby enhancing the cell’s ability to cope with toxic insults .
Molecular Mechanism
At the molecular level, 2-Chloro-5-iodothiophene exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors, altering their activity. This can result in enzyme inhibition or activation, depending on the context . Additionally, 2-Chloro-5-iodothiophene can influence gene expression by interacting with DNA and RNA, leading to changes in the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-5-iodothiophene can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, affecting its biological activity . Long-term studies have shown that prolonged exposure to 2-Chloro-5-iodothiophene can lead to adaptive responses in cells, such as the upregulation of protective enzymes and changes in cellular metabolism . These temporal effects are essential for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of 2-Chloro-5-iodothiophene vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, toxic effects can occur, including cellular damage and disruption of normal metabolic processes . These dosage-dependent effects highlight the importance of careful dose optimization in potential therapeutic applications.
Metabolic Pathways
2-Chloro-5-iodothiophene is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes facilitate the oxidation and subsequent breakdown of the compound, leading to the formation of various metabolites. The metabolic flux and levels of these metabolites can be influenced by the presence of 2-Chloro-5-iodothiophene, potentially affecting overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, 2-Chloro-5-iodothiophene is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the localization and accumulation of the compound, affecting its biological activity. For instance, the binding of 2-Chloro-5-iodothiophene to plasma proteins can modulate its bioavailability and distribution in the body .
Subcellular Localization
The subcellular localization of 2-Chloro-5-iodothiophene is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of 2-Chloro-5-iodothiophene within these compartments can influence its interactions with biomolecules and its overall biological effects .
准备方法
Synthetic Routes and Reaction Conditions: 2-Chloro-5-iodothiophene can be synthesized through various methods. One common approach involves the halogenation of thiophene derivatives. For instance, starting with 2-chlorothiophene, iodination can be achieved using iodine and a suitable oxidizing agent such as silver sulfate in an organic solvent like acetonitrile. The reaction is typically carried out under reflux conditions to ensure complete halogenation.
Industrial Production Methods: In an industrial setting, the production of 2-Chloro-5-iodothiophene may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. Catalysts and solvents are chosen to optimize the reaction rate and selectivity while minimizing environmental impact.
化学反应分析
Types of Reactions: 2-Chloro-5-iodothiophene undergoes various chemical reactions, including:
Substitution Reactions: Both chlorine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Stille couplings, forming carbon-carbon bonds with other aromatic or aliphatic groups.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, leading to the formation of different functionalized thiophene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents such as bromine or chlorinating agents in the presence of Lewis acids.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide.
Major Products:
Substituted Thiophenes: Depending on the substituents introduced, various functionalized thiophenes can be obtained.
Biaryl Compounds: Through coupling reactions, biaryl structures are formed, which are important in pharmaceuticals and materials science.
相似化合物的比较
- 2-Bromo-5-chlorothiophene
- 2-Chloro-5-bromothiophene
- 2-Iodo-5-chlorothiophene
Comparison: 2-Chloro-5-iodothiophene is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity patterns compared to other halogenated thiophenes. The iodine atom, being larger and more polarizable, can participate in specific interactions and reactions that are less favorable for bromine or chlorine. This makes 2-Chloro-5-iodothiophene a versatile intermediate in organic synthesis, offering unique opportunities for the development of novel compounds.
属性
IUPAC Name |
2-chloro-5-iodothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClIS/c5-3-1-2-4(6)7-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJEUNSXYUQTZPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClIS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90480296 | |
| Record name | 2-Chloro-5-iodothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90480296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28712-49-4 | |
| Record name | 2-Chloro-5-iodothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90480296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-iodothiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



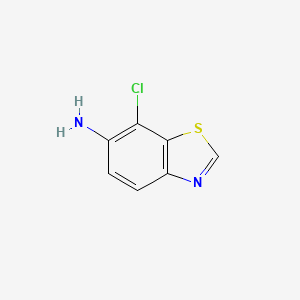

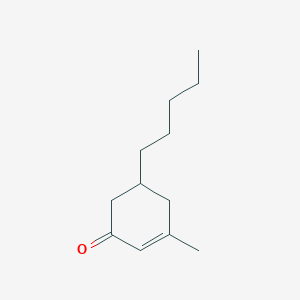
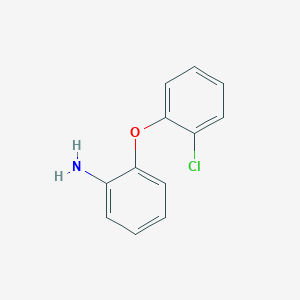
phosphane](/img/structure/B1601259.png)



